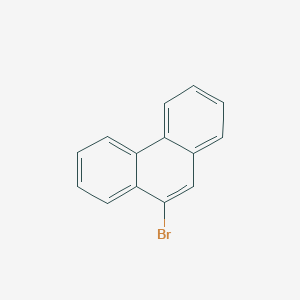

9-Bromophenanthrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQXKVWKJVUZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049321 | |

| Record name | 9-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-17-1 | |

| Record name | 9-Bromophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Bromophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-bromophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-BROMOPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4XAW27Z35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 9-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 9-bromophenanthrene, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of experimental workflows.

Core Chemical and Physical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. It presents as a white to off-white crystalline solid under standard conditions. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₉Br |

| Molecular Weight | 257.13 g/mol |

| Melting Point | 63-66 °C |

| Boiling Point | 180-190 °C at 2 mmHg |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, toluene, chloroform, acetic acid, and carbon disulfide.[1] |

| CAS Number | 573-17-1 |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by the following major peaks:

| m/z | Interpretation |

| 256 | Molecular ion [M]⁺ |

| 258 | Isotopic peak for [M+2]⁺ due to ⁸¹Br |

| 176 | Fragment ion [M-Br]⁺ |

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show complex multiplets in the aromatic region, typically between 7.5 and 8.7 ppm. The exact chemical shifts and coupling constants would require experimental determination.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would display multiple signals in the aromatic region (approximately 120-135 ppm). The carbon atom attached to the bromine would be expected to have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for an aromatic system. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C ring stretching |

| 900-675 | C-H out-of-plane bending |

Experimental Protocols: Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct bromination of phenanthrene (B1679779). The following detailed protocol is adapted from Organic Syntheses.[2]

Materials and Equipment

-

Phenanthrene (pure)

-

Carbon tetrachloride (dry)

-

Bromine

-

5-L three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus (Claisen flask, condenser, receiving flask)

-

Vacuum source

Procedure

-

Dissolution of Phenanthrene: In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.[2]

-

Bromination: Heat the solution to a gentle reflux with continuous stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over a period of approximately 3 hours. Hydrogen bromide gas will evolve during the addition and should be vented safely.[2]

-

Completion of Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at a gentle reflux for an additional 2 hours to ensure the evolution of the remaining hydrogen bromide.[2]

-

Solvent Removal: Allow the reaction mixture to cool. Transfer the mixture to a Claisen flask and remove the carbon tetrachloride solvent by distillation under reduced pressure (10-30 mmHg).[2]

-

Purification by Distillation: The crude this compound residue is then purified by vacuum distillation. Collect the fraction boiling at 177–190 °C at a pressure of 2 mmHg.[2]

-

Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from ethanol.[2]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

References

9-Bromophenanthrene physical characteristics and data

An In-depth Technical Guide to 9-Bromophenanthrene

This technical guide provides a comprehensive overview of the physical characteristics and available data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon.[1] It presents as a white to light yellow crystalline powder at room temperature.[1][2] This compound is a key intermediate in organic synthesis, particularly for creating more complex phenanthrene (B1679779) derivatives.[3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Br | [2][5] |

| Molecular Weight | 257.13 g/mol | [2][5] |

| Melting Point | 60-66 °C | [2][6] |

| Boiling Point | 180-190 °C at 2 mmHg | [2][7][6] |

| Density | ~1.409 - 1.4251 g/cm³ (estimate) | [1][2] |

| Solubility | Soluble in chloroform (B151607) (50 mg/mL), acetic acid, carbon disulfide, toluene, ethanol (B145695), and acetone. Sparingly soluble in water. | [1][2][7][8][9] |

| Appearance | White to light yellow crystalline powder | [1][2][7] |

| CAS Number | 573-17-1 | [2][5] |

Experimental Protocols

Synthesis of this compound from Phenanthrene

A common method for the preparation of this compound involves the direct bromination of phenanthrene.[4][10]

Materials:

-

Phenanthrene

-

Carbon tetrachloride (dry)

-

Bromine

Procedure:

-

Dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5 L three-necked flask.[10]

-

Heat the mixture to a gentle reflux with stirring.[10]

-

Over a period of approximately 3 hours, add 900 g (5.64 moles) of bromine from a dropping funnel.[10]

-

Continue to stir the mixture at a gentle reflux for an additional 2 hours to allow for the evolution of the remaining hydrogen bromide.[10]

-

Transfer the reaction mixture to a Claisen flask and distill the solvent at a pressure of 10-30 mm.[10]

-

The residue, which is impure this compound, is then distilled at 177–190°C/2 mm.[10]

-

The collected distillate can be further purified by recrystallization from ethanol (approximately 10 ml per gram).[10]

This procedure typically yields 1300–1360 g (90–94%) of this compound with a melting point of 54–56°C before recrystallization.[10] After recrystallization, the melting point can be improved to 65–66°C.[10]

Spectroscopic Data

Spectroscopic data for this compound is available across various databases. This includes:

Researchers are advised to consult the referenced databases for detailed spectral information and experimental conditions.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 573-17-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound CAS#: 573-17-1 [m.chemicalbook.com]

- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. bdmaee.net [bdmaee.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(573-17-1) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Phenanthrene, 9-bromo- [webbook.nist.gov]

- 15. Phenanthrene, 9-bromo- [webbook.nist.gov]

9-Bromophenanthrene: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9-Bromophenanthrene, a key polycyclic aromatic hydrocarbon derivative. It details the historical context of its discovery and presents a thorough examination of its synthesis, including established and alternative methodologies. This document offers detailed experimental protocols, a summary of its physicochemical and spectroscopic properties, and its applications, particularly as a versatile building block in organic synthesis. The information is structured to be a practical resource for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound is a halogenated aromatic hydrocarbon characterized by a phenanthrene (B1679779) backbone with a bromine atom substituted at the 9-position.[1] First synthesized in the early 20th century, its preparation became more standardized in the 1950s through the electrophilic bromination of phenanthrene.[2] The strategic placement of the bromine atom at the electron-rich 9-position imparts unique reactivity, making it a valuable intermediate in a variety of organic transformations.[1][2] This compound serves as a crucial precursor for the synthesis of a wide range of more complex molecules, including those with applications in materials science, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, and in the development of pharmaceutical agents.[3]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented, providing essential data for its identification, purification, and use in further reactions.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | [4][5][6] |

| Molecular Weight | 257.13 g/mol | [5][7][8] |

| Appearance | White to light yellow crystalline solid/powder | [2][6] |

| Melting Point | 60-66 °C | [4][6][7] |

| Boiling Point | 180-190 °C at 2 mmHg (0.16 kPa) | [6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol (B145695), acetone, chloroform, carbon disulfide, and acetic acid. | [2][4][6] |

| Density | ~1.425 g/cm³ (rough estimate) | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Key data from various techniques are summarized below.

| Spectroscopic Technique | Key Data and Observations | Source |

| ¹H NMR | Spectra available, typically recorded in CDCl₃ with TMS as a reference. | [9][10] |

| ¹³C NMR | Data available from studies involving further reactions of this compound. | [11] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [12][13] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching, and C-Br stretching. | [12] |

| UV/Visible Spectroscopy | Exhibits fluorescence under UV light. | [4][14] |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the direct bromination of phenanthrene.

Primary Synthesis Route: Direct Bromination of Phenanthrene

This method involves the electrophilic aromatic substitution of phenanthrene with bromine, typically in a chlorinated solvent like carbon tetrachloride.[2][5][15] The 9-position is preferentially attacked due to its higher electron density.[2]

This protocol is adapted from the procedure described in Organic Syntheses.[15]

A. Purification of Technical Phenanthrene:

-

Dissolve 1.5 kg of technical 90% phenanthrene in 9 L of ethanol in a 12-L flask on a steam bath.

-

Decant the hot solution from any insoluble material. The product crystallizes upon cooling.

-

Dissolve 1 kg of the crystallized product in 2.2 L of hot glacial acetic acid in a 5-L three-necked flask equipped with a reflux condenser and a dropping funnel.

-

To the boiling solution, gradually add 72 mL of an aqueous solution containing 60 g of chromic anhydride.

-

Slowly add 30 mL of concentrated sulfuric acid from the dropping funnel.

-

Reflux the solution for 15 minutes.

-

Pour the hot solution with vigorous stirring into 4.5 L of water in a 12-L round-bottomed flask.

-

After cooling, filter the mixture, wash the product with water, and air-dry.

-

Distill the product at 148–149°/1 mm.

-

Recrystallize the distillate from ethanol to yield 800–900 g of nearly white phenanthrene (m.p. 98.7–99°).

B. Synthesis of this compound:

-

Dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5-L three-necked flask.

-

Equip the flask with a 500-mL dropping funnel, a reflux condenser (with a tube to direct evolved hydrogen bromide to a fume hood), and an efficient motor-driven sealed stirrer.

-

Heat the mixture to a gentle reflux with stirring.

-

Add 900 g (5.64 moles) of bromine from the dropping funnel over approximately 3 hours.

-

Continue stirring at a gentle reflux for an additional 2 hours to evolve most of the remaining hydrogen bromide.

-

Transfer the reaction mixture to a Claisen flask and distill off the solvent at a pressure of 10–30 mm.

-

Equip the flask containing the residue with a fine capillary inlet tube, a thermometer, and a 2-L distilling flask as a receiver.

-

Distill the impure this compound, collecting the fraction boiling at 177–190°/2 mm.

-

The yield is 1300–1360 g (90–94%) with a melting point of 54–56°.[15] The product can be further purified by recrystallization from ethanol.[15]

Alternative Synthesis Methods

Other methods for the preparation of this compound have been reported, although they are less common than direct bromination. These include the conversion of phenanthrene dibromide by heating and a method utilizing KBr and a bromination reagent (ZnAl-BrO₃⁻ LDHs) in an acetic acid and water mixture.[15][16]

Experimental and Logical Workflows

The synthesis and purification of this compound follow a logical progression of steps, which can be visualized to aid in understanding the overall process.

Caption: Overall workflow for the synthesis and purification of this compound.

The core of the synthesis is the bromination reaction itself, which can be broken down into a series of sequential steps.

Caption: Step-by-step experimental workflow for the bromination of phenanthrene.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis. The carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of more complex, π-conjugated systems.[2] This makes it a valuable building block for the synthesis of:

-

Organic electronic materials: For use in OLEDs and other organic semiconductor applications.[3]

-

Fluorescent probes: Its inherent fluorescence can be modified through further reactions.[4]

-

Pharmaceutical precursors: As a starting material for the synthesis of more complex, biologically active molecules.[2][3]

-

Substituted phenanthrenes: It is a common starting point for the synthesis of other 9-substituted phenanthrenes, such as 9-cyanophenanthrene (B165745) and 9-phenanthrol.[5][17][18]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[4][6] Inhalation and ingestion may also be harmful.[6] When handling this compound, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[4][6]

Conclusion

This compound is a foundational reagent in the chemistry of polycyclic aromatic hydrocarbons. Its well-established synthesis and versatile reactivity make it an indispensable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for the scientific community.

References

- 1. CAS 573-17-1: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound 96 573-17-1 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound(573-17-1) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. acgpubs.org [acgpubs.org]

- 12. This compound | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenanthrene, 9-bromo- [webbook.nist.gov]

- 14. Phenanthrene, 9-bromo- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN107151197B - A kind of preparation method of 9-brophenanthrene - Google Patents [patents.google.com]

- 17. The Synthesis of 9-Phenanthrol from this compound by Alkalinehydrolysis [jstage.jst.go.jp]

- 18. Organic Syntheses Procedure [orgsyn.org]

Crystal Structure of 9-Bromophenanthrene: A Search for Definitive Structural Analysis

Despite a comprehensive search of chemical databases and scientific literature, a complete, publicly available single-crystal X-ray diffraction analysis for 9-bromophenanthrene could not be located. While extensive information on the synthesis, physical properties, and applications of this compound is available, the crucial crystallographic data—including unit cell parameters, space group, and precise atomic coordinates—remains elusive. This technical overview summarizes the available information and outlines the standard methodologies that would be employed in such an analysis.

Synthesis and Crystallization of this compound

This compound is typically synthesized via the electrophilic bromination of phenanthrene (B1679779). The most common method involves reacting phenanthrene with bromine in a suitable solvent, such as carbon tetrachloride, often under reflux conditions. Purification is generally achieved through recrystallization from solvents like ethanol (B145695) or by distillation under reduced pressure.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis protocol is as follows:

-

Dissolution: Phenanthrene is dissolved in a dry solvent like carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Bromination: A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the refluxing phenanthrene solution. The reaction mixture is typically stirred and heated for several hours.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

For single-crystal X-ray diffraction studies, the growth of high-quality single crystals is paramount. This is typically achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent can significantly influence crystal morphology and quality.

Hypothetical Crystal Structure Analysis Workflow

In the absence of specific experimental data for this compound, a standard workflow for crystal structure analysis is presented. This process is fundamental to determining the three-dimensional arrangement of atoms in a crystalline solid.

Anticipated Intermolecular Interactions

Based on the molecular structure of this compound, several types of intermolecular interactions would be expected to govern its crystal packing. These non-covalent interactions are crucial in determining the overall crystal architecture and physical properties of the material.

The primary interactions would likely involve:

-

π-π Stacking: The planar aromatic phenanthrene core would facilitate significant π-π stacking interactions between adjacent molecules. These interactions are a major driving force in the packing of polycyclic aromatic hydrocarbons.

-

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding (Br···X), where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on a neighboring molecule, such as a π-system or another halogen atom.

-

C-H···π Interactions: The hydrogen atoms on the phenanthrene rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules.

-

Van der Waals Forces: Dispersive forces would also play a significant role in the overall cohesion of the crystal lattice.

Quantitative Data (Hypothetical)

Without experimental data, it is not possible to provide a table of quantitative crystallographic parameters. However, a typical table would include the following information:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₄H₉Br |

| Formula Weight | 257.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| R-factor (%) | Value |

| wR-factor (%) | Value |

| Goodness-of-fit (GOF) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C9-Br1 | Value |

| C-C (aromatic) | Range of Values |

| C-H (aromatic) | Range of Values |

| C-C-C (aromatic) | Range of Values |

Conclusion

A definitive crystal structure analysis of this compound, based on single-crystal X-ray diffraction, is a critical missing piece in the comprehensive characterization of this compound. Such a study would provide invaluable insights into its solid-state packing, the nature and strength of its intermolecular interactions, and the influence of the bromine substituent on the overall crystal architecture. The absence of this data in publicly accessible databases highlights an opportunity for further research to fully elucidate the structural properties of this fundamental aromatic halide. Researchers in the fields of crystallography, materials science, and drug development would benefit from the deposition of this crystal structure in the Cambridge Structural Database (CSD) or a similar repository.

An In-depth Technical Guide to the Solubility Profile of 9-Bromophenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 9-bromophenanthrene in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this guide presents the currently available qualitative and quantitative solubility information. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in solvents of interest, ensuring accurate and reproducible results.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) with a bromine substituent. Its chemical structure, consisting of a phenanthrene (B1679779) backbone with a bromine atom, influences its physicochemical properties, including its solubility.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a building block or a fluorescent probe.[2]

Solubility Data

The solubility of this compound is characterized by its limited solubility in water and good solubility in many organic solvents.[1][2] This is consistent with its largely nonpolar aromatic structure.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Dichloromethane | Soluble[1] |

| Benzene | Soluble[1] |

| Toluene | Soluble[3] |

| Acetic Acid | Soluble |

| Carbon Disulfide | Soluble |

Table 2: Quantitative Solubility of this compound

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Chloroform (B151607) | 5.0[3] | Not Specified |

Note: The quantitative solubility data for this compound is not extensively reported in the literature. The value for chloroform is based on available data. Researchers are encouraged to determine solubility in their specific solvents and conditions of interest using the protocols outlined below.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following established experimental methods are recommended.

3.1. The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid. A thermostatically controlled shaker or rotator is ideal for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be employed. If using filtration, a chemically inert filter (e.g., PTFE syringe filter) is recommended to avoid absorption of the solute.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV/Vis spectroscopy.

-

Calculation: The solubility is calculated from the determined concentration and is typically expressed in units of g/100 mL or mol/L.

3.2. Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method.

-

Aliquot and Weighing: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

-

Final Weighing: Weigh the container with the dried solute.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume of the aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a general understanding of the qualitative solubility of this compound in organic solvents, comprehensive quantitative data remains scarce. This guide provides the known solubility information and, importantly, equips researchers with detailed, reliable methodologies to determine the solubility of this compound in their specific systems of interest. The application of these standardized protocols will contribute to a more complete and accurate understanding of this compound's solubility profile, facilitating its effective use in research and development.

References

A Technical Guide to the Thermogravimetric Analysis of 9-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 9-Bromophenanthrene

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing appropriate TGA experimental parameters.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉Br | [3] |

| Molecular Weight | 257.13 g/mol | [3][4] |

| Melting Point | 60-64 °C (lit.) | [3][5] |

| Boiling Point | 180-190 °C / 2 mmHg (lit.) | [3] |

| Appearance | White crystal/powder | [3][6] |

| CAS Number | 573-17-1 | [3][6] |

Hypothetical Thermogravimetric Analysis Data of this compound

The following table presents a hypothetical summary of TGA data for this compound to illustrate how results would be structured. This data is for exemplary purposes only and does not represent actual experimental results.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Proposed Lost Fragment |

| 1 | 150 - 250 | ~31 | HBr |

| 2 | 250 - 400 | ~69 | C₁₄H₈ (Phenanthryne derivative) |

| Residue | > 400 | < 1 | Carbonaceous residue |

Experimental Protocol for Thermogravimetric Analysis

This section details a general experimental protocol for conducting TGA on a solid organic compound such as this compound.[1][7][8]

1. Instrument and Sample Preparation:

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Crucible Selection: An inert crucible, typically made of alumina (B75360) or platinum, should be used.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into the crucible.[7] For compounds that may expel gaseous products vigorously, a smaller sample size and partially filled crucible are recommended.[7]

2. TGA Instrument Setup and Measurement:

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.[9] A purge gas flow rate of 20-50 mL/min is common.[8]

-

Temperature Program:

-

Initial Isothermal Step: The sample is held at a low temperature (e.g., 30 °C) for a few minutes to allow for stabilization.

-

Heating Ramp: The sample is heated at a constant rate, typically 10-20 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Final Isothermal Step (Optional): The sample can be held at the final temperature for a period to ensure all reactions are complete.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.[1]

3. Data Analysis:

-

The resulting data is typically plotted as percent weight loss versus temperature.

-

The derivative of the weight loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

The onset temperature of decomposition and the temperature at maximum weight loss are determined from the TGA and DTG curves, respectively.

TGA Experimental Workflow

The following diagram illustrates the general workflow for a TGA experiment.

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

Potential Thermal Decomposition Pathway of this compound

The thermal decomposition of brominated aromatic compounds often involves the cleavage of the carbon-bromine bond as an initial step, leading to the evolution of hydrogen bromide (HBr) or bromine radicals. For this compound, a plausible decomposition pathway under inert conditions would likely begin with the homolytic cleavage of the C-Br bond to form a phenanthrenyl radical and a bromine radical. The bromine radical can then abstract a hydrogen atom from another molecule or the surrounding environment to form HBr gas. The resulting phenanthrenyl radicals can then undergo further reactions, such as polymerization or charring at higher temperatures.

The following diagram illustrates a simplified potential decomposition pathway.

Caption: A simplified diagram of a potential thermal decomposition pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the application of Thermogravimetric Analysis to this compound. While specific experimental data is not currently available, the provided experimental protocol and discussion of potential decomposition pathways offer a solid foundation for researchers. The illustrative data and workflow diagrams serve as practical tools for the design and interpretation of TGA experiments on this and other brominated aromatic compounds. Future experimental work is required to elucidate the precise thermal decomposition kinetics and mechanism of this compound.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:573-17-1 | Chemsrc [chemsrc.com]

- 6. bdmaee.net [bdmaee.net]

- 7. epfl.ch [epfl.ch]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

9-Bromophenanthrene CAS number 573-17-1

An In-depth Technical Guide to 9-Bromophenanthrene (CAS 573-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a pivotal intermediate in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom on the phenanthrene (B1679779) core, makes it a valuable building block for creating complex molecular architectures.[3][4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, detailed synthesis protocols, and key applications in cross-coupling reactions. Furthermore, it explores its utility as a scaffold in the development of advanced materials and its potential relevance in medicinal chemistry and drug discovery.[5][6]

Physicochemical Properties

This compound typically appears as a light yellow or white to off-white crystalline solid at room temperature.[1][4] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents, including chloroform, toluene, ethanol (B145695), and dichloromethane.[3][7][8]

| Property | Value | References |

| CAS Number | 573-17-1 | [9] |

| Molecular Formula | C₁₄H₉Br | [2][9] |

| Molecular Weight | 257.13 g/mol | [5][9] |

| Appearance | Light yellow or white to off-white powder/solid | [1][7] |

| Melting Point | 60-66 °C | [3][5][9] |

| Boiling Point | 180-190 °C at 2 mmHg | [5][9] |

| Solubility | Soluble in chloroform, toluene, ethanol, acetone, benzene, dichloromethane. Sparingly soluble in water. | [1][3][7][8][10] |

| Flash Point | > 110 °C | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature.

| Spectroscopy | Data | References |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.68-8.71 (m, 1H), 8.66 (d, J = 8.0 Hz, 1H), 8.36-8.39 (m, 1H), 8.12 (s, 1H), 7.81 (dd, J = 0.8, 7.6 Hz, 1H), 7.65-7.73 (m, 3H), 7.61 (dt, J = 1.2, 6.8 Hz, 1H) | [11] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 132.2, 131.3, 130.5, 130.4, 129.8, 128.1, 127.8, 127.5, 127.4, 127.2, 127.1, 122.8, 122.7, 121.7 | [11] |

| Infrared (IR) | Spectra available via FTIR (Melt) and ATR-IR. | [12] |

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the direct electrophilic bromination of phenanthrene.[1][13]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure published in Organic Syntheses.[13]

Materials:

-

Pure Phenanthrene (1 mole)

-

Dry Carbon Tetrachloride (1 L)

-

Bromine (1 mole)

Procedure:

-

Dissolve 1 mole of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.[13]

-

Heat the mixture to a gentle reflux with stirring.[13]

-

Add 1 mole of bromine from the dropping funnel over approximately 3 hours. Hydrogen bromide gas will evolve during this process.[13]

-

After the addition is complete, continue stirring at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel most of the remaining hydrogen bromide.[13]

-

Transfer the reaction mixture to a Claisen flask and remove the carbon tetrachloride solvent by distillation under reduced pressure (10–30 mm).[13]

-

Equip the flask for vacuum distillation with a fine capillary inlet tube. Distill the crude this compound, collecting the fraction that boils at 177–190°C/2 mm.[13] The yield is typically 90-94%.[1]

-

For higher purity, the product can be recrystallized from ethanol (approximately 10 mL per gram).[13]

Key Reactions and Applications

This compound is a versatile reagent primarily used as a synthetic intermediate.[1][8] The carbon-bromine bond is readily functionalized, particularly in metal-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds.[14][15] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl groups at the 9-position.[16] This reaction is critical for building the complex polycyclic aromatic systems used in materials science and drug discovery.[5][14]

General Protocol: Suzuki-Miyaura Coupling with this compound

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[14]

-

Add the degassed solvent(s).

-

Heat the reaction mixture (typically 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.[14]

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).[14]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[14]

Other Applications

-

Synthesis of 9-Cyanophenanthrene (B165745): this compound can be converted to 9-cyanophenanthrene by heating with cuprous cyanide at high temperatures.[7][17] The resulting nitrile can be hydrolyzed to phenanthrene-9-carboxylic acid.[7]

-

Materials Science: It is used in the synthesis of organic semiconductors, OLEDs, and fluorescent probes due to its electronic and photophysical properties.[3][5]

-

Polymer Chemistry: It serves as a building block for advanced polymers with tailored properties.[5]

Relevance in Drug Discovery and Development

While this compound itself is not known for direct biological activity, its role as a synthetic scaffold is of high interest to drug development professionals.[1][5] The phenanthrene core is present in numerous biologically active natural products. By using cross-coupling reactions, the this compound scaffold can be elaborated into a diverse library of derivatives for biological screening.

Derivatives of related brominated aromatic compounds, such as bromophenols, have shown a range of biological activities, including the inhibition of cholinesterase enzymes (implicated in Alzheimer's disease) and antimicrobial effects.[6][18][19] This suggests that novel phenanthrene-based compounds derived from this compound could be promising candidates for new therapeutic agents.[5]

Safety and Handling

As a halogenated polycyclic aromatic hydrocarbon, this compound must be handled with caution.[1] Appropriate personal protective equipment (PPE) should be used at all times in a well-ventilated area or fume hood.[1][20]

| Hazard Information | Details | References |

| GHS Hazard Statements | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation. | [3][12] |

| Toxicity | Considered moderately toxic. As a PAH derivative, it may have mutagenic or carcinogenic potential. | [1] |

| Personal Protective Equipment (PPE) | Safety glasses/eyeshields, chemical-resistant gloves, N95 dust mask (US) or equivalent respirator. | [9] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from light and moisture. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

Conclusion

This compound (CAS 573-17-1) is a compound of significant utility in research and development. Its well-defined chemical properties and reactivity make it an indispensable building block for organic chemists. For material scientists, it provides a gateway to novel fluorescent and semiconducting materials. For professionals in drug discovery, it represents a versatile scaffold, enabling the synthesis of diverse molecular libraries in the quest for new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. CAS 573-17-1 Wholesale & Bulk Supplier Manufacturer, this compound For Sale | Fortuna [fortunachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 573-17-1 [chemicalbook.com]

- 8. CAS 573-17-1: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound 96 573-17-1 [sigmaaldrich.com]

- 10. This compound, 573-17-1 [thegoodscentscompany.com]

- 11. rsc.org [rsc.org]

- 12. This compound | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. mdpi.com [mdpi.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

9-Bromophenanthrene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 9-Bromophenanthrene. The information is intended to support laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing the risk of exposure and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. It is a solid at room temperature and typically appears as a white to off-white crystalline powder or flakes.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | [2][3][4] |

| Molecular Weight | 257.13 g/mol | [2][3][4] |

| CAS Number | 573-17-1 | [2][3] |

| Melting Point | 60-64 °C | [3] |

| Boiling Point | 180-190 °C at 2 mmHg | [3] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and acetone.[6] | [6] |

Hazard Identification and GHS Classification

The hazard classification for this compound is not harmonized and may vary between suppliers. However, aggregated data suggests the following potential hazards:

-

Skin Irritation: May cause skin irritation, leading to redness, itching, and inflammation.[4][6]

-

Eye Irritation: Can cause serious eye irritation, resulting in redness, tearing, and discomfort.[4][6]

-

Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation, leading to coughing and shortness of breath.[4][6]

-

Mutagenicity: As a polycyclic aromatic hydrocarbon derivative, it may have mutagenic potential.[1] One study indicated mutagenic effects in Salmonella typhimurium.[7]

GHS Hazard Statements (Potential): [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Due to the potential hazards, it is crucial to handle this compound with caution in a well-ventilated area and with appropriate personal protective equipment.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:[2]

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[2] |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid formation of dust and aerosols.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][9]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:[2][9]

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][6] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[9] |

Experimental Protocols

While specific experimental data on the toxicity of this compound is limited, the following are generalized protocols for assessing the types of hazards it may present.

Dermal Irritation Test (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation.

Methodology:

-

Test System: Healthy young adult albino rabbits are typically used.

-

Application: A small area of the animal's back is clipped free of fur. 0.5 g of the test substance (moistened if solid) is applied to a small area of intact skin.

-

Exposure: The test site is covered with a gauze patch and bandage for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The degree of skin reaction is scored according to a standardized scale.

Eye Irritation Test (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test System: Healthy young adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of the ocular lesions is scored using a standardized system.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a chemical.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizations

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 9-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 9-bromophenanthrene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 9-arylphenanthrene derivatives, which are of significant interest in the development of novel organic materials and pharmaceutical compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The coupling of this compound with various arylboronic acids provides access to a diverse library of 9-arylphenanthrene scaffolds, which are key components in many functional materials and biologically active molecules.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of arylboronic acids. The data highlights the versatility of this transformation with both electron-donating and electron-withdrawing substituents on the arylboronic acid.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 9-Phenylphenanthrene | >99 |

| 2 | 4-Methylphenylboronic acid | 9-(p-Tolyl)phenanthrene | >99 |

| 3 | 4-Methoxyphenylboronic acid | 9-(4-Methoxyphenyl)phenanthrene | >99 |

| 4 | 4-Fluorophenylboronic acid | 9-(4-Fluorophenyl)phenanthrene | >99 |

| 5 | 4-Chlorophenylboronic acid | 9-(4-Chlorophenyl)phenanthrene | 98 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 9-(4-(Trifluoromethyl)phenyl)phenanthrene | 97 |

| 7 | 4-Formylphenylboronic acid | 4-(Phenanthren-9-yl)benzaldehyde | 96 |

| 8 | 4-Acetylphenylboronic acid | 1-(4-(Phenanthren-9-yl)phenyl)ethan-1-one | 95 |

| 9 | 4-Nitrophenylboronic acid | 9-(4-Nitrophenyl)phenanthrene | 94 |

| 10 | 2-Methylphenylboronic acid | 9-(o-Tolyl)phenanthrene | 98 |

| 11 | 1-Naphthylboronic acid | 9-(Naphthalen-1-yl)phenanthrene | 97 |

Reaction conditions: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd catalyst (0.01 mol%), base, and solvent at elevated temperature. Yields are for isolated products.

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, or a more specialized N-Heterocyclic Carbene (NHC)-palladium complex)[1]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Brine solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., an NHC-palladium complex at 0.01 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 9-arylphenanthrene.

Visualizations

Diagram 1: Experimental Workflow for this compound Suzuki Coupling

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Formation of 9-Phenanthrylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of 9-phenanthrylmagnesium bromide, a Grignard reagent derived from 9-bromophenanthrene, provides a valuable synthon for introducing the phenanthrene (B1679779) moiety into a diverse range of molecules. This polycyclic aromatic hydrocarbon scaffold is a key structural component in numerous pharmacologically active compounds and advanced materials. These application notes provide a detailed protocol for the synthesis of 9-phenanthrylmagnesium bromide and highlight its applications in synthetic chemistry, particularly relevant to drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 9-phenanthrylmagnesium bromide, based on established literature procedures. The yield presented is for the subsequent reaction of the Grignard reagent to form phenanthrene-9-aldehyde, as this is a common method to indirectly quantify the formation of the Grignard reagent itself.

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagent | Magnesium Turnings | [1] |

| Solvent | Anhydrous Diethyl Ether | [1] |

| Initiator | Iodine, Ethyl Bromide | [1] |

| Reaction Temperature | Gentle Reflux | [1] |

| Overall Yield of Phenanthrene-9-aldehyde | 40-42% | [1] |

Signaling Pathways and Logical Relationships

The formation of a Grignard reagent is a fundamental transformation in organic chemistry, proceeding through a complex mechanism on the surface of the magnesium metal. The overall process can be visualized as an oxidative insertion of magnesium into the carbon-bromine bond.

References

Application Notes and Protocols for 9-Bromophenanthrene as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-bromophenanthrene as a versatile fluorescent probe. This document details its photophysical properties, and provides protocols for its application in metal ion detection and potential use in cellular imaging.

Introduction

This compound is a polycyclic aromatic hydrocarbon that exhibits strong blue fluorescence under ultraviolet (UV) illumination.[1][2] Its rigid planar structure and the presence of the bromine atom confer unique photophysical and chemical properties, making it a valuable tool in various research applications. This document outlines its use as a fluorescent probe for the detection of heavy metal ions and explores its potential in live-cell imaging based on the characteristics of similar phenanthrene-based probes.

Photophysical and Chemical Properties

This compound is a solid, crystalline powder at room temperature, soluble in organic solvents such as toluene (B28343) and chloroform.[3] While it is known for its strong blue fluorescence, precise quantitative photophysical data is not extensively documented in publicly available literature. The following table summarizes the available and estimated photophysical properties.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference / Note |

| Molecular Formula | C₁₄H₉Br | [4] |

| Molecular Weight | 257.13 g/mol | [5] |

| Appearance | Light yellow powder | [3] |

| Melting Point | 60-64 °C | [6] |

| Solubility | Soluble in toluene, chloroform | [3] |

| Excitation Maximum (λex) | ~250-350 nm | Estimated from UV-Vis absorption spectrum[7] |

| Emission Maximum (λem) | ~350-450 nm (Blue fluorescence) | [1][2] (Exact value not specified in literature) |

| Quantum Yield (Φ) | Not reported | - |

| Fluorescence Lifetime (τ) | Not reported | - |

Applications

This compound has demonstrated utility in two primary areas as a luminescent probe:

-

Detection of Heavy Metal Ions: It can be used for the detection of specific metal ions, such as hexavalent chromium (Cr(VI)) and iron(III) (Fe(III)), through fluorescence quenching.[8]

-

Room Temperature Phosphorescence (RTP) Analysis: It exhibits RTP, which can be utilized for highly sensitive detection.[8]

-

Potential for Cellular Imaging: Based on the properties of other phenanthrene (B1679779) derivatives, this compound may be applicable for live-cell imaging.[9]

Experimental Protocols

Detection of Cr(VI) and Fe(III) Ions via Fluorescence Quenching

This protocol describes a method for the detection of Cr(VI) and Fe(III) ions in solution using this compound as a fluorescent probe. The sensing mechanism is based on the quenching of the probe's fluorescence upon coordination with the metal ions.[8]

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile (B52724) or ethanol)

-

Stock solutions of Cr(VI) (e.g., from K₂Cr₂O₇) and Fe(III) (e.g., from FeCl₃) of known concentrations

-

Deionized water

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent.

-

-

Preparation of Working Solution:

-

Dilute the stock solution to a final concentration of 10 µM in the chosen solvent.

-

-

Fluorescence Measurement:

-

Transfer the this compound working solution to a quartz cuvette.

-

Place the cuvette in the fluorometer.

-

Excite the solution at its absorption maximum (to be determined experimentally, estimated around 300-350 nm) and record the emission spectrum (estimated around 350-450 nm).

-

Note the initial fluorescence intensity at the emission maximum.

-

-

Titration with Metal Ions:

-

Add small aliquots of the metal ion stock solution to the cuvette containing the this compound solution.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

-

A decrease in fluorescence intensity indicates quenching and can be used to quantify the concentration of the metal ion.

-

Table 2: Quantitative Data for Metal Ion Sensing

| Parameter | Value | Reference |

| Analytes | Cr(VI), Fe(III) | [8] |

| Sensing Mechanism | Fluorescence Quenching | [8] |

Diagram: Metal Ion Detection Workflow

Caption: Workflow for the detection of metal ions using this compound.

Room Temperature Phosphorescence (RTP) Analysis

This protocol is based on the study by Qin et al. (2013) which utilized a Flow Inject Drop Luminescence Sensor (FIDLS) system to measure the RTP of this compound.[8]

Materials:

-

This compound (BrP)

-

Sodium deoxycholate (NaDC)

-

Solvent (e.g., a solution with 1.0% or less of an organic solvent to avoid RTP quenching)

-

FIDLS system or a suitable luminescence spectrometer

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration of 1.0 × 10⁻⁵ mol L⁻¹ for maximum RTP intensity.

-

Prepare a solution of sodium deoxycholate at a concentration of 4.9 × 10⁻³ mol L⁻¹.

-

Mix the solutions in the appropriate ratio as determined by the FIDLS system requirements.

-

-

Instrumentation Setup:

-

Set up the FIDLS system with an injection speed of 5.0 mL h⁻¹.

-

-

RTP Measurement:

-

Inject the sample into the FIDLS system.

-

Measure the room temperature phosphorescence.

-

Table 3: Quantitative Data for RTP Analysis

| Parameter | Value | Reference |

| Minimum Detectable Level of BrP | 8.0 × 10⁻¹⁰ mol L⁻¹ | [8] |

| BrP Concentration for Max RTP | 1.0 × 10⁻⁵ mol L⁻¹ | [8] |

| Optimal NaDC Concentration | 4.9 × 10⁻³ mol L⁻¹ | [8] |

Diagram: Principle of RTP Sensing

Caption: Simplified pathway of RTP induction and quenching for sensing applications.

General Protocol for Live-Cell Imaging (Hypothetical Application)

Disclaimer: This protocol is a general guideline for the potential use of this compound in live-cell imaging, based on methodologies for other phenanthrene-based fluorescent probes. It has not been specifically validated for this compound and should be optimized accordingly.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters for blue fluorescence

Protocol:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture cells to a suitable confluency on a glass-bottom dish or coverslip.

-

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM).

-

Remove the existing culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or fresh culture medium to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a filter set suitable for blue fluorescence (e.g., a DAPI filter set).

-

Diagram: Cellular Imaging Workflow

Caption: A general workflow for live-cell imaging using a fluorescent probe.

Safety Precautions

This compound may cause skin and eye irritation.[2] Handle with appropriate personal protective equipment, including gloves and safety glasses. Work in a well-ventilated area.

Conclusion

This compound is a promising fluorescent probe with demonstrated applications in metal ion sensing and room temperature phosphorescence analysis. While its application in cellular imaging is still exploratory, its intrinsic fluorescence suggests potential in this area. The protocols provided herein offer a starting point for researchers to utilize and further explore the capabilities of this versatile molecule. It is recommended that users perform their own optimizations and characterizations for specific experimental setups.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | 573-17-1 [chemicalbook.com]

- 4. This compound | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound 96 573-17-1 [sigmaaldrich.com]

- 7. Phenanthrene, 9-bromo- [webbook.nist.gov]

- 8. Room temperature phosphorescence of this compound, and the interaction with various metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 9-Phenanthryl Derivatives from 9-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various 9-phenanthryl derivatives, utilizing 9-bromophenanthrene as a versatile starting material. The protocols detailed herein are foundational for the development of novel compounds with potential applications in materials science, medicinal chemistry, and organic electronics.[1][2][3] Phenanthrene (B1679779) derivatives are of significant interest due to their unique photophysical and biological properties.[4]

Introduction

This compound is a key synthetic intermediate for the functionalization of the phenanthrene core at the 9-position.[1][3][5] Its bromine atom can be readily displaced or engaged in various cross-coupling reactions, providing access to a wide array of derivatives. This document outlines detailed protocols for several pivotal transformations of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.

Synthesis of the Starting Material: this compound

A common method for the synthesis of this compound involves the direct bromination of phenanthrene.[5][6][7]

Experimental Protocol: Bromination of Phenanthrene [6][7]

-

Dissolve phenanthrene (1.0 eq) in a suitable solvent such as carbon tetrachloride or a mixture of acetic acid and water.[8]

-

Heat the solution to reflux with stirring.

-

Slowly add bromine (1.0 eq) dropwise to the refluxing solution over a period of several hours.

-

Continue refluxing for an additional 2 hours after the addition is complete to ensure the evolution of hydrogen bromide gas ceases.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| Phenanthrene | 1.0 | Carbon Tetrachloride | Reflux | 5 hours | 90-94%[6] |